molecular formula C20H13F3N4O3 B10885272 2-{5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2H-benzotriazole

2-{5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2H-benzotriazole

Cat. No.: B10885272
M. Wt: 414.3 g/mol
InChI Key: UIXIPUOIUIYZBC-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzotriazole derivatives, which are widely used as ultraviolet (UV) absorbers and stabilizers in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole core. This is achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Substitution Reaction: The benzotriazole derivative is then subjected to a substitution reaction with 4-methylphenol to form 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol.

    Ether Formation: The final step involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with 2-nitro-4-(trifluoromethyl)phenol under suitable conditions to form the desired ether compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amino derivatives.

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying materials from UV-induced degradation. The molecular targets and pathways involved include:

    UV Absorption: The benzotriazole moiety absorbs UV radiation, preventing it from reaching and damaging the material.

    Energy Dissipation: The absorbed energy is dissipated as heat, which is harmless to the material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(TRIFLUOROMETHYL)PHENYL] ETHER is unique due to its specific combination of functional groups, which provide enhanced UV absorption and stability compared to other similar compounds

Properties

Molecular Formula

C20H13F3N4O3

Molecular Weight

414.3 g/mol

IUPAC Name

2-[5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]benzotriazole

InChI

InChI=1S/C20H13F3N4O3/c1-12-6-8-18(16(10-12)26-24-14-4-2-3-5-15(14)25-26)30-19-9-7-13(20(21,22)23)11-17(19)27(28)29/h2-11H,1H3

InChI Key

UIXIPUOIUIYZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N3N=C4C=CC=CC4=N3

Origin of Product

United States

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